2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
The compound 2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a significant chemical entity known for its versatile applications across various scientific domains. Characterized by its complex structure, this compound falls under the category of heterocyclic compounds, which often exhibit a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple synthetic steps. It typically starts with the formation of the cyclopenta[b]pyridine ring, followed by the introduction of the piperazine moiety. Ethoxyethyl and ethyl groups are then added through a series of substitution reactions. Specific reaction conditions such as temperature, pH, and solvent choice are crucial for achieving high yield and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced using automated synthesis protocols, which involve continuous flow reactors to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyethyl group, resulting in the formation of aldehydes or carboxylic acids.
Reduction: The nitrile group in the compound can be reduced to primary amines under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Halogenated compounds and strong bases for substitution reactions.
Major Products: The reactions typically yield derivatives with modified functional groups, such as ethoxyethyl alcohols, primary amines, and substituted piperazine compounds.
Scientific Research Applications
This compound's unique structure makes it a valuable candidate in several scientific research areas:
Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies have shown that the piperazine ring plays a critical role in these interactions, facilitating strong binding affinity and specificity.
Comparison with Similar Compounds
2-[4-(2-Methoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
2-[4-(2-Propoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Unique Aspects: What sets 2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile apart is its specific ethoxyethyl substitution, which can influence its solubility, binding affinity, and overall biological activity compared to its analogs. This subtle variation in structure can lead to significant differences in its pharmacokinetics and pharmacodynamics, making it a unique entity for in-depth research.
Remember, this is just an overview. The nitty-gritty details of each section would depend on further specific research and experimental data.
Properties
IUPAC Name |
2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-17-14-23(9-8-22(17)10-11-24-4-2)19-16(13-20)12-15-6-5-7-18(15)21-19/h12,17H,3-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIHCYIBDAQTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C2=C(C=C3CCCC3=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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